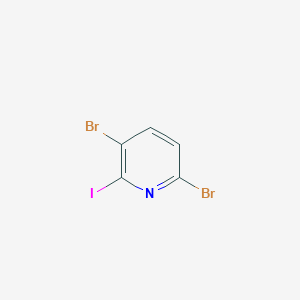

3,6-Dibromo-2-iodopyridine

Beschreibung

3,6-Dibromo-2-iodopyridine is a halogenated pyridine derivative characterized by bromine substituents at the 3- and 6-positions and an iodine atom at the 2-position. Halogenated pyridines are valued for their electronic and steric effects, which influence reactivity in substitution and metal-catalyzed transformations .

Eigenschaften

Molekularformel |

C5H2Br2IN |

|---|---|

Molekulargewicht |

362.79 g/mol |

IUPAC-Name |

3,6-dibromo-2-iodopyridine |

InChI |

InChI=1S/C5H2Br2IN/c6-3-1-2-4(7)9-5(3)8/h1-2H |

InChI-Schlüssel |

WLVRFXKYHPVEKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1Br)I)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,6-Dibromo-2-iodopyridine can be synthesized through various methods. One common approach involves the bromination and iodination of pyridine derivatives. For instance, starting with 2,6-dibromopyridine, iodination can be achieved using reagents such as potassium iodide and cuprous iodide under specific reaction conditions .

Industrial Production Methods

Industrial production of 3,6-Dibromo-2-iodopyridine typically involves large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dibromo-2-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include lithium diisopropylamide (LDA) and organolithium reagents.

Coupling Reactions: Palladium or nickel catalysts are often used in Suzuki-Miyaura and Stille couplings, with conditions such as elevated temperatures and inert atmospheres.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the substituent introduced.

Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of halogenated pyridines, focusing on compounds related to "3,6-Dibromo-2-iodopyridine":

While a specific, detailed overview of the applications of "3,6-Dibromo-2-iodopyridine" is not available in the provided search results, the information below is relevant to understanding its potential uses and the applications of related compounds.

Scientific Research Applications

Halogenated pyridine derivatives, including those with bromine and iodine substituents, are valuable in scientific research for several reasons:

- Building Blocks for Synthesis: They serve as building blocks in the synthesis of complex organic molecules and heterocycles.

- Medicinal Chemistry: These compounds are used in the development of biologically active molecules and pharmaceuticals.

- Drug Synthesis: They act as intermediates in the synthesis of drugs and therapeutic agents.

- Material Science: They are used in the production of advanced materials, including polymers and electronic components.

Reactions

Halogenated pyridines undergo various chemical reactions that make them useful in synthesis:

- Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

- Coupling Reactions: They can participate in cross-coupling reactions like Suzuki, Stille, and Negishi couplings to form carbon-carbon bonds. Palladium or nickel catalysts are commonly used in these coupling reactions, often in the presence of a base like potassium carbonate.

Comparison to Similar Compounds

2,6-Dibromo-4-iodopyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one iodine atom attached to the pyridine ring. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities. Compared to its analogs, 2,6-Dibromo-4-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties. The iodine atom’s larger size and higher polarizability compared to chlorine or fluorine make it more suitable for certain types of reactions, such as cross-coupling reactions.

Examples of Related Compounds and their Applications

- 2,6-Dibromo Pyridine: Used in the high-end field of fine chemicals such as medicine and agricultural chemicals. It can generate 2,6-dioctyl phthalate ethyl ester pyridine and be used for the exploitation of engineering plastics and novel pesticides and pharmaceutical products .

- (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)propyl)-6-methoxypyridin-2-amine (P7C3-S243): This neuroprotective compound has shown promise in protecting mature neurons from cell death and improving motor function and/or learning and memory in cases where neuron death was associated with behavioral or learning deficits . It has also demonstrated neuroprotective effects in a rat model of age-related cognitive decline and a zebrafish model of retinal degeneration .

- 2-Bromo-5-(trifluoromethyl)pyridine: Reacts faster with TBAI .

Wirkmechanismus

The mechanism by which 3,6-Dibromo-2-iodopyridine exerts its effects depends on the specific reaction or applicationIn coupling reactions, the compound serves as a substrate for the formation of new carbon-carbon bonds, facilitated by metal catalysts .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The following halogenated pyridines are structurally related to 3,6-Dibromo-2-iodopyridine:

Physical and Chemical Properties

Reactivity :

- The iodine in 3,6-Dibromo-2-iodopyridine likely acts as a superior leaving group compared to bromine or chlorine in analogs like 5-Bromo-6-chloro-3-iodopyridin-2-amine, facilitating Suzuki or Ullmann couplings .

- Steric effects in 2,5-Dibromo-3,6-dimethylpyridine (due to methyl groups) reduce accessibility to the pyridine ring, whereas 3,6-Dibromo-2-iodopyridine’s lack of bulky substituents may enhance reaction rates .

- Solubility and Stability: Hydroxyl-containing analogs (e.g., 2-Bromo-3-hydroxy-6-iodopyridine) exhibit higher solubility in polar solvents compared to fully halogenated pyridines .

Biologische Aktivität

3,6-Dibromo-2-iodopyridine is a halogenated pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features both bromine and iodine substituents, which can influence its reactivity and biological properties. The following article provides an overview of the biological activity of 3,6-dibromo-2-iodopyridine, including synthesis methods, biological evaluations, and relevant case studies.

Structure and Composition

3,6-Dibromo-2-iodopyridine has the molecular formula and a molecular weight of 292.89 g/mol. Its structure consists of a pyridine ring substituted at the 2-position with iodine and at the 3- and 6-positions with bromine atoms.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 292.89 g/mol |

| Density | 2.1 g/cm³ |

| Melting Point | Not explicitly stated |

| Boiling Point | Not explicitly stated |

Antimicrobial Activity

Research indicates that halogenated pyridines, including 3,6-dibromo-2-iodopyridine, exhibit significant antimicrobial properties. A study highlighted that compounds with halogen substitutions often demonstrate enhanced antibacterial activity due to increased lipophilicity, which facilitates membrane penetration .

The biological activity of halogenated pyridines is often attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids. The presence of electron-withdrawing halogens can stabilize reactive intermediates or enhance binding affinity to target sites within cells .

Case Study 1: Antimicrobial Evaluation

In a comparative study, various halogenated pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with multiple bromine and iodine substitutions exhibited superior antibacterial activity compared to their non-halogenated counterparts. Specifically, 3,6-dibromo-2-iodopyridine showed promising results against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using human cancer cell lines to evaluate the potential of 3,6-dibromo-2-iodopyridine as an anticancer agent. The compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxic effects. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.